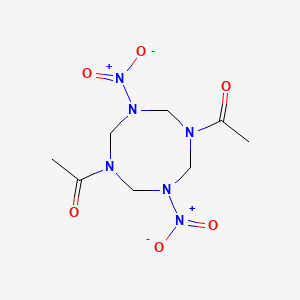
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine is a chemical compound with the molecular formula C8H14N6O6 and a molecular weight of 290.2334 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine involves several steps. One common method includes the nitrolysis of intermediates such as 1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) and 1,3,5-trinitro-1,3,5-triazine (RDX) using a mixture of trifluoroacetic anhydride and 100% nitric acid . The reaction conditions must be carefully controlled to ensure the purity of the final product .
Analyse Chemischer Reaktionen
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups into amino groups, altering the compound’s properties.
Substitution: The acetyl groups can be substituted with other functional groups, modifying the compound’s reactivity and applications.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of high-energy materials and explosives
Wirkmechanismus
The mechanism of action of 1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, influencing its interactions with other molecules. The exact pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine can be compared with similar compounds such as:
1,3,5,7-Tetranitro-1,3,5,7-tetrazocine (HMX): Known for its high explosive properties.
1,3,5-Trinitro-1,3,5-triazine (RDX): Another high-energy material used in explosives.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
50850-26-5 |
|---|---|
Molekularformel |
C8H14N6O6 |
Molekulargewicht |
290.23 g/mol |
IUPAC-Name |
1-(5-acetyl-3,7-dinitro-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C8H14N6O6/c1-7(15)9-3-11(13(17)18)5-10(8(2)16)6-12(4-9)14(19)20/h3-6H2,1-2H3 |
InChI-Schlüssel |
KFZNAQUHJDVURZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])C(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















